2-tert-Butyl-1,3-oxazole-4-carbothioamide

Description

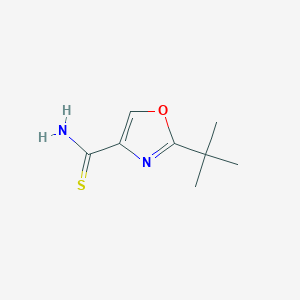

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1,3-oxazole-4-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-8(2,3)7-10-5(4-11-7)6(9)12/h4H,1-3H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCBKSFPRGIXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CO1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 Tert Butyl 1,3 Oxazole 4 Carbothioamide and Analogs

Construction of the 1,3-Oxazole Core Bearing a 4-Position Functional Group

The formation of the 1,3-oxazole ring, particularly with substitution at the 4-position, is a well-explored area of heterocyclic chemistry. Various methods have been developed, ranging from classic cyclodehydration reactions to advanced metal-catalyzed processes.

The Cornforth rearrangement is a thermal rearrangement reaction of 4-acyloxazoles where the organic acyl residue and the C5 substituent exchange positions. wikipedia.org While classically viewed as a rearrangement, the principles underlying the synthesis of the requisite 4-acyloxazole precursors are foundational. The synthesis often involves the reaction of a hydroxymethylene ketone with an acid amide. By choosing a starting ketone that already contains a functional group or a precursor to one, a handle can be installed at what will become the 4-position of the oxazole (B20620) ring. For instance, using starting materials with a cyano or ester group allows for the formation of oxazoles with these functionalities at the 4-position, which can then be further elaborated to the desired carbothioamide. C-acylations of the ring-opened isonitrile enolate form of oxazole carbanions can also produce 4,5-disubstituted oxazoles via this rearrangement pathway. nih.gov

Palladium catalysis offers powerful and versatile methods for constructing and functionalizing oxazole rings. These reactions often exhibit high efficiency, broad substrate scope, and excellent functional group tolerance. innovareacademics.in

One prominent strategy involves the direct C-H arylation of a pre-formed oxazole ring. For example, a palladium/copper co-catalytic system can be used for the direct arylation of 4-substituted oxazoles with various aryl bromides to generate 2,4-disubstituted oxazoles. innovareacademics.inresearchgate.net Another advanced approach is the palladium-catalyzed C-H activation of simple arenes and a subsequent cascade reaction with functionalized aliphatic nitriles, leading to 2,4,5-trisubstituted oxazoles in a single pot under redox-neutral conditions. rsc.org

Furthermore, palladium-catalyzed sequential C-N and C-O bond formations from simple amides and ketones provide a highly efficient route to substituted oxazoles. This method proceeds through a C-H activation pathway, demonstrating high functional group tolerance. organic-chemistry.org Cascade coupling reactions involving N-acyl enamides have also been developed to regioselectively produce 2,4,5-trisubstituted oxazoles. researchgate.net

Table 1: Palladium-Catalyzed Methodologies for Oxazole Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(PPh₃)₄ / CuI / KOH | 4-Substituted oxazole + Aryl bromide | 2,4-Disubstituted oxazole | Direct C-H arylation at the 2-position. innovareacademics.inresearchgate.net |

| Palladium Acetate / K₂S₂O₈ / CuBr₂ | Amide + Ketone | Highly substituted oxazole | Sequential C-N and C-O bond formation via C-H activation. organic-chemistry.org |

| Pd₂(dba)₃ / Tri(2-furyl)phosphine / NaOtBu | N-propargylamide + Aryl iodide | 2,5-Disubstituted oxazole | Coupling followed by in situ cyclization. organic-chemistry.org |

| Palladium Catalyst | Simple arene + Aliphatic nitrile | 2,4,5-Trisubstituted oxazole | Cascade reaction involving C-H activation and annulation. rsc.org |

To avoid the cost and potential toxicity of palladium, metal-free and copper-catalyzed alternatives have been extensively developed.

Metal-Free Pathways: A notable metal-free method involves the Brønsted acid-catalyzed cyclization of α-diazoketones with amides or thioamides. acs.orgnih.gov Using trifluoromethanesulfonic acid (TfOH) as a catalyst, this protocol provides 2,4-disubstituted oxazoles under mild conditions with excellent yields and broad substrate scope. bohrium.comorganic-chemistry.org Another approach is the iodine-catalyzed tandem oxidative cyclization, which can be used to synthesize various polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org

Copper-Catalyzed Pathways: Copper catalysts are an economical and efficient alternative for oxazole synthesis. Copper(II) triflate catalyzes the coupling of α-diazoketones with amides to yield 2,4-disubstituted oxazoles. organic-chemistry.orgresearchgate.net Additionally, copper(I)-catalyzed intramolecular cyclization of functionalized enamides serves as a key step in the synthesis of 2-phenyl-4,5-substituted oxazoles. acs.org These methods are valued for their operational simplicity and versatility.

Table 2: Comparison of Metal-Free and Copper-Catalyzed Oxazole Syntheses

| Method | Catalyst | Key Reactants | Product | Advantages |

| Brønsted Acid-Catalyzed Cyclization | Trifluoromethanesulfonic acid (TfOH) | α-Diazoketone + (Thio)amide | 2,4-Disubstituted oxazole | Metal-free, mild conditions, broad scope. nih.govorganic-chemistry.org |

| Copper-Catalyzed Coupling | Copper(II) triflate (Cu(OTf)₂) | α-Diazoketone + Amide | 2,4-Disubstituted oxazole | Economical, efficient, versatile. organic-chemistry.orgresearchgate.net |

| Copper-Catalyzed Intramolecular Cyclization | Copper(I) salt | Functionalized enamide | 2,4,5-Trisubstituted oxazole | Access to highly substituted products. acs.org |

| Iodine-Catalyzed Oxidative Cyclization | I₂ / TBHP | β-Acylamino ketone | Oxazole | Metal-free, selective production based on base used. organic-chemistry.org |

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer an elegant and efficient pathway to complex heterocyclic structures like oxazoles. An iodine-catalyzed decarboxylative domino reaction, for instance, can produce 2-alkyl-5-aryl-substituted oxazoles from readily available aryl methyl ketones and α-amino acids in high yields. acs.orgacs.org Convergent domino processes have also been designed, such as the reaction of methyl ketones and benzoins, which undergo parallel oxidation followed by cyclization to form 2,4,5-trisubstituted oxazoles. thieme-connect.com

Rearrangement reactions also provide access to the oxazole core. The ring expansion of keto aziridines in the presence of iodine is a known method to furnish 2,5-diaryl oxazoles. organic-chemistry.org Furthermore, oxazole-to-oxazole interconversions, such as the Cornforth rearrangement, allow for the isomerization of substitution patterns on the ring. wikipedia.org

Methodologies for Incorporating the 2-tert-Butyl Moiety

The introduction of the sterically bulky tert-butyl group at the 2-position of the oxazole ring presents a unique synthetic challenge. The most straightforward strategy is to utilize a precursor that already contains this moiety.

The use of starting materials bearing the tert-butyl group is the most common and effective strategy. Reagents such as pivaloyl chloride, pivalic acid, or other pivaloyl derivatives can serve as the source for the C2-carbon and the attached tert-butyl group in classic cyclization reactions, such as the Robinson-Gabriel synthesis.

More modern methods have employed other tert-butyl-containing building blocks. For example, tert-butyl isocyanide has been used in cascade reactions with alkynyl carboxylic acids, catalyzed by cerium(III) triflate, to produce 2-alkynyl oxazoles, demonstrating the utility of tert-butyl isocyanide as a precursor. rsc.org Similarly, tert-butyl carbazate (B1233558) can be a starting point for synthesizing 1,3,4-oxadiazole (B1194373) derivatives, a related heterocyclic system, which highlights the use of tert-butyl-functionalized synthons in heterocycle synthesis. orientjchem.org The synthesis of pyridinooxazoline (PyOx) ligands often starts from (S)-tert-leucinol, an amino alcohol containing a tert-butyl group, which is cyclized to form the oxazoline (B21484) ring, a reduced analog of oxazole. nih.gov These examples underscore the principle of incorporating the desired bulky group from the outset of the synthetic sequence.

Table 3: Examples of tert-Butyl-Containing Precursors in Heterocycle Synthesis

| Precursor | Reaction Type | Resulting Heterocycle | Reference |

| (S)-tert-Leucinol | Amidation followed by cyclization | (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | nih.gov |

| tert-Butyl isocyanide | Ce(OTf)₃-catalyzed cascade reaction | 2-Alkynyl oxazole | rsc.org |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid | Reaction with aryl hydrazides | 1,3,4-Oxadiazole bearing a di-tert-butylphenol moiety | nih.gov |

| tert-Butyl carbazate | Reaction with CS₂ and KOH | 5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione | orientjchem.org |

Direct Alkylation or Functionalization at the 2-Position of Pre-formed Oxazoles

The introduction of substituents onto a pre-formed oxazole ring is a common strategy that avoids the need to carry potentially sensitive functional groups through a ring-forming reaction sequence. The C2 position of the oxazole ring is the most acidic and is susceptible to deprotonation, making it a prime target for functionalization. wikipedia.org

Direct C-H alkylation of oxazoles can be achieved through various methods, including palladium-catalyzed reactions. mdpi.com For instance, Ackermann and coworkers reported the alkylation of oxazoles with benzyl (B1604629) chlorides using a Pd(II) complex, a method that could potentially be adapted for tert-butyl groups using appropriate reagents like t-butyl chloride, although the steric hindrance of the tert-butyl group presents a significant challenge. mdpi.com

A more robust method for functionalizing the C2 position involves a deprotonation-electrophilic quench sequence. The C2 proton can be removed by a strong base, such as n-butyllithium or TMP-bases of magnesium and zinc (TMP = 2,2,6,6-tetramethylpiperidide), to form an organometallic intermediate. acs.orgnih.gov This nucleophilic species can then react with an electrophile. To introduce a tert-butyl group, this intermediate could theoretically be quenched with a source of electrophilic "t-Bu+", though such reagents are highly reactive. A more practical approach would be to react the 2-lithiooxazole with pivaloyl chloride ((CH₃)₃CCOCl) to form a ketone, which could then be reduced to the desired tert-butyl group, albeit through a multi-step process.

Alternatively, the tert-butyl group can be incorporated during the synthesis of the oxazole ring itself, for example, by using pivalamide (B147659) (trimethylacetamide) as a starting material in a condensation reaction with an α-haloketone, a classic route to 2-substituted oxazoles.

Formation and Elaboration of the 4-Carbothioamide Functionality

The carbothioamide (-CSNH₂) group is a key functional moiety. Its synthesis can be approached through several distinct routes, either by direct introduction or by conversion from other functional groups.

Direct C-H thioamidation of a heterocycle is a desirable but challenging transformation that would install the carbothioamide in a single step. Such reactions are not widely reported for oxazoles. A plausible, though indirect, route would involve first functionalizing the C4 position. For example, regioselective metalation at C4, followed by quenching with an appropriate electrophile like thiocyanogen (B1223195) ((SCN)₂) or isothiocyanate, could provide a precursor that can be hydrolyzed to the primary carbothioamide. However, controlling regioselectivity between the C2, C4, and C5 positions during metalation is a significant hurdle. acs.orgnih.gov

A more common and reliable strategy involves the synthesis of an oxazole-4-carboxylate or oxazole-4-carboxamide (B1321646) intermediate, followed by thionation. The synthesis of ethyl 2-tert-butyl-1,3-oxazole-4-carboxylate can be achieved through established methods, such as the condensation of ethyl 2-chloroacetoacetate with pivalamide.

Once the corresponding carboxamide is obtained (via amidation of the carboxylate), it can be converted to the target carbothioamide using a thionating agent. Lawesson's reagent (LR) is the most widely used reagent for this transformation. nih.govnih.govrsc.org The reaction typically involves heating the amide with LR in an anhydrous solvent like toluene (B28343) or dioxane. Other reagents such as phosphorus pentasulfide (P₄S₁₀) can also be employed. researchgate.net This two-step approach (carboxamide synthesis followed by thionation) is often the most practical and highest-yielding route to heterocyclic carbothioamides.

| Reagent | Chemical Formula | Typical Conditions | Notes |

|---|---|---|---|

| Lawesson's Reagent (LR) | C₁₄H₁₄O₂P₂S₄ | Toluene or Dioxane, reflux | Most common, generally good yields, soluble in organic solvents. nih.gov |

| Phosphorus Pentasulfide | P₄S₁₀ | Pyridine (B92270) or Toluene, reflux | Powerful, less soluble, can sometimes lead to side products. researchgate.net |

| Belleau's Reagent | C₁₄H₁₄S₅P₂ | Toluene, reflux | Similar to LR, used for specific applications. |

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single pot. nih.gov While a direct MCR yielding 2-tert-Butyl-1,3-oxazole-4-carbothioamide is not established, it is conceivable to design an MCR that produces a closely related, functionalized oxazole.

For example, a modified Robinson-Gabriel synthesis or a van Leusen-type reaction could be employed to construct the oxazole ring with appropriate handles at the 2- and 4-positions. The Robinson–Gabriel synthesis involves the cyclodehydration of N-acyl-α-amino ketones. researchgate.netx-mol.com An MCR variant could bring together an amine, an arylglyoxal, a carboxylic acid, and an isocyanide to form a highly substituted intermediate that cyclizes to an oxazole. nih.gov If a component bearing a nitrile or another precursor to the carbothioamide could be incorporated at the 4-position, this could streamline the synthesis significantly. For instance, using a starting material like ethyl isocyanoacetate in a reaction with pivaldehyde could lead to an oxazole-4-carboxylate scaffold, which is a direct precursor for the chemistry described in section 2.3.2. nih.govnih.gov

Chemo-, Regio-, and Stereoselective Considerations in the Total Synthesis Design

The synthesis of a specifically substituted heterocycle like this compound is fundamentally a challenge of selectivity.

Regioselectivity : The primary challenge is controlling the position of the substituents. The oxazole ring has three potentially reactive carbon centers: C2, C4, and C5.

C2 Position : As noted, this is the most acidic proton, and deprotonation/functionalization is a reliable way to introduce substituents here. wikipedia.org

C4 and C5 Positions : Distinguishing between these positions is more difficult. Functionalization often relies on building the ring from precursors that already contain the desired substituents in the correct locations. For example, starting with an α-functionalized ketone and a specific amide allows for unambiguous placement of groups at the C4/C5 and C2 positions, respectively. Palladium-catalyzed direct arylation methods have been developed that show high regioselectivity for either the C2 or C5 positions, depending on the specific ligands and solvents used, highlighting the possibility of controlled post-synthetic modification. organic-chemistry.org

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In the synthesis of the target molecule, a key chemoselective step is the thionation of the oxazole-4-carboxamide. The thionating agent must selectively convert the amide's carbonyl group to a thiocarbonyl without reacting with the oxazole ring itself. Oxazoles can be sensitive to harsh reagents, but reagents like Lawesson's reagent are generally chemoselective for carbonyl groups, making this a feasible transformation. researchgate.net

Stereoselectivity : For the target compound this compound, there are no chiral centers, so stereoselectivity is not a concern. However, for the synthesis of analogs with chiral substituents, controlling the stereochemistry would become a critical aspect of the synthetic design.

Chemical Reactivity, Reaction Mechanisms, and Transformational Chemistry

Intrinsic Reactivity Profile of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle characterized by a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1. pharmaguideline.com This arrangement deactivates the ring towards electrophilic attack compared to simpler heterocycles like furan (B31954) but makes it susceptible to nucleophilic attack and deprotonation. oxfordsciencetrove.com The reactivity of the carbon atoms in the oxazole (B20620) ring generally follows the order C2 > C5 > C4 in terms of acidity. tandfonline.comthepharmajournal.com However, the substitution pattern of 2-tert-Butyl-1,3-oxazole-4-carbothioamide significantly modifies this inherent reactivity profile. The C2 position is blocked by a bulky tert-butyl group, and the C4 position bears the carbothioamide substituent, leaving the C5 position as a primary site for certain transformations.

Electrophilic Substitution: Electrophilic substitution on the oxazole ring is generally challenging unless activated by electron-donating groups. pharmaguideline.comslideshare.net The tert-butyl group at C2 is an electron-donating group, which would typically activate the ring. The preferred site for electrophilic attack on an oxazole ring is the C5 position. tandfonline.comslideshare.netwikipedia.orgnumberanalytics.com The presence of the electron-donating tert-butyl group further favors attack at this position. Conversely, the carbothioamide group at C4 is expected to be electron-withdrawing, deactivating the ring towards electrophilic assault. The interplay of these two groups suggests that any electrophilic substitution would strongly favor the C5 position.

Nucleophilic Substitution: Nucleophilic substitution reactions are uncommon on an unsubstituted oxazole ring and often result in ring cleavage rather than substitution. pharmaguideline.comtandfonline.comslideshare.net However, the presence of a good leaving group, such as a halogen, can facilitate nucleophilic aromatic substitution, with the ease of displacement being C2 >> C4 > C5. tandfonline.comthepharmajournal.com For this compound, direct nucleophilic substitution on the ring is unlikely. Nucleophilic attack is more probable if a derivative with a leaving group at the C5 position were synthesized.

| Reaction Type | Expected Regioselectivity on Oxazole Core | Influence of Substituents | General Outcome |

|---|---|---|---|

| Electrophilic Substitution | C5 | C2-tert-Butyl (Activating), C4-Carbothioamide (Deactivating) | Reaction is possible at C5, but challenging due to the deactivating group. |

| Nucleophilic Substitution | Unlikely on the core itself | Would require a leaving group, typically at C2 or C5. | Often leads to ring cleavage in the absence of a good leaving group. pharmaguideline.comslideshare.net |

The oxazole ring is susceptible to cleavage under various conditions. Strong acids can cause decomposition of the oxazole ring. slideshare.net Nucleophilic attack, particularly in the absence of a suitable leaving group for substitution, often leads to the opening of the heterocyclic ring. pharmaguideline.comslideshare.net For instance, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can induce ring cleavage and subsequent recyclization to form other heterocycles, such as imidazoles. pharmaguideline.comtandfonline.com

Oxidizing agents like potassium permanganate (B83412) (KMnO4), chromic acid, and ozone can also cleave the oxazole ring system. pharmaguideline.comslideshare.net The stability of the ring towards oxidation is moderate; for example, it is generally stable to hydrogen peroxide. pharmaguideline.com The specific outcome of a ring-opening reaction on this compound would depend heavily on the reagents and conditions employed, with the potential to generate complex acyclic intermediates.

Deprotonative metalation is a powerful tool for the regioselective functionalization of aromatic heterocycles. nih.gov In oxazoles, the most acidic proton is at the C2 position. wikipedia.org However, in this compound, this position is substituted. The next most likely site for deprotonation is the C5 position. Directed lithiation using organolithium bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) would likely lead to a C5-lithiated species. This highly reactive organometallic intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones, CO2) to install a wide range of functional groups at the C5 position. nih.govnih.gov This strategy represents a key pathway for the elaboration of the core structure. The subsequent transmetalation of the lithiated intermediate with reagents like zinc chloride can generate more stable organozinc species suitable for transition-metal-catalyzed cross-coupling reactions, such as Negishi coupling. nih.gov

| Strategy | Target Position | Reagents | Potential Subsequent Reactions | Reference |

|---|---|---|---|---|

| Directed Lithiation | C5 | n-BuLi, s-BuLi, or LDA at low temperature | Quenching with various electrophiles (e.g., I2, DMF, R-X) | nih.govresearchgate.net |

| Negishi Coupling | C5 | 1. Lithiation at C5; 2. Transmetalation with ZnCl2; 3. Pd catalyst + Aryl/Vinyl halide | Formation of a C-C bond at the C5 position | nih.gov |

| Suzuki-Miyaura Coupling | C5 | 1. C5-Halogenation; 2. Pd catalyst + Boronic acid/ester | Formation of a C-C bond at the C5 position | tandfonline.com |

Transformational Potential of the Carbothioamide Functionality

The carbothioamide (or thioamide) group is a versatile functional group known for its rich and diverse reactivity. researchgate.net It can react at the sulfur atom, the nitrogen atom, or the thiocarbonyl carbon. The resonance within the thioamide group gives the C-N bond significant double bond character and enhances the nucleophilicity of the sulfur atom. nih.gov

Alkylation: The sulfur atom of the carbothioamide is soft and nucleophilic, readily reacting with soft electrophiles such as alkyl halides. jmaterenvironsci.com This S-alkylation reaction produces a thioimidate salt, which can be isolated or used in situ for further transformations.

Oxidation: The sulfur atom can be oxidized by various reagents. Mild oxidation, for instance with hydrogen peroxide, can yield a thioamide S-oxide. tandfonline.com More vigorous oxidation can lead to the corresponding S,S-dioxide or result in oxidative desulfurization, converting the carbothioamide into the corresponding carboxamide. tandfonline.com Oxidation with systems like DMSO-HCl can also lead to the formation of other heterocyclic systems, such as 1,2,4-thiadiazoles, through oxidative dimerization. researchgate.net

Cycloaddition Reactions: The thiocarbonyl group (C=S) can participate as a component in cycloaddition reactions. pageplace.delibretexts.org For example, it can act as a dienophile in Diels-Alder reactions or participate in [3+2] cycloadditions with 1,3-dipoles, leading to the formation of five-membered sulfur-containing heterocyclic rings. wikipedia.orglibretexts.org

Acylation and Related Reactions: While the sulfur atom is the more common site of electrophilic attack, reactions at the nitrogen atom are also possible. N-acylation can be achieved, particularly after converting the thioamide to its conjugate base. semanticscholar.org A significant transformation is the direct transamidation of thioamides, where the existing N-H or N-R group is exchanged for a new amine. This typically requires activation of the thioamide, for instance by N-tert-butoxycarbonyl (N-Boc) activation, which destabilizes the thioamide's resonance and facilitates nucleophilic attack at the thiocarbonyl carbon, leading to cleavage of the C(S)-N bond. nih.gov

Condensation Reactions: The nitrogen atom and the adjacent carbon framework can participate in condensation reactions with bifunctional reagents to form new heterocyclic rings. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings, a transformation known as the Hantzsch thiazole synthesis, where the thioamide provides the S-C-N fragment.

Rearrangement Pathways: While specific named rearrangements starting from the thioamide nitrogen are less common, intermediates derived from reactions at the nitrogen or sulfur can undergo various rearrangements. For example, intermediates formed during certain cyclization or condensation reactions may rearrange to form more stable products.

Exploration of Thione-Thiol Tautomerism and its Chemical Implications

The carbothioamide functional group at the C4 position of the oxazole ring allows this compound to exist in a tautomeric equilibrium between two forms: the thione (amide-like) form and the thiol (imidic acid-like) form. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the nitrogen and sulfur atoms.

Figure 1. Thione-Thiol Tautomeric Equilibrium.

In the solid state and in most solvents, the thione form is overwhelmingly predominant for simple and heterocyclic thioamides. scispace.comnih.govekb.eg This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond and favorable solvation effects of the more polar thione tautomer. scispace.comcdnsciencepub.com Computational studies on analogous heterocyclic systems, such as 1,2,4-triazole-3-thione, confirm that the thione form is the most stable species in the gas phase across various levels of theory. nih.gov The equilibrium can, however, be influenced by factors such as solvent polarity, pH, and temperature. Polar, protic solvents tend to favor the thione form. cdnsciencepub.com

The chemical implications of this tautomerism are significant as each form presents distinct reactive sites. The thiol tautomer, although a minor component, is crucial for explaining certain reactions. Its deprotonated form, the thiolate anion, is a potent nucleophile, readily undergoing reactions like S-alkylation and S-acylation. scispace.com Conversely, the thione form possesses nucleophilic nitrogen and sulfur centers, leading to a different reactivity profile. The stability of the thione tautomer is believed to prevent spontaneous oxidation to disulfides, a common reaction pathway for free thiols. nih.gov This dual reactivity allows the molecule to act as an ambidentate nucleophile, with the reaction outcome often dictated by the nature of the electrophile and the reaction conditions.

Table 1: Comparative Properties and Reactivity of Thione and Thiol Tautomers

Steric and Electronic Influence of the 2-tert-Butyl Substituent on Reactivity and Selectivity

The tert-butyl group at the C2 position is not merely a passive substituent; its substantial bulk and electron-donating properties profoundly shape the molecule's chemical behavior.

Conformational Restriction and Steric Hindrance Effects on Reaction Accessibility

The tert-butyl group is one of the bulkiest substituents in organic chemistry, and its presence imposes significant steric hindrance. wikipedia.org This steric bulk restricts the conformational freedom of the molecule, locking the carbothioamide sidechain into a more rigid orientation relative to the oxazole ring.

This steric shield has a profound impact on reaction accessibility. The tert-butyl group physically obstructs the approach of reagents to the adjacent C2 position and the nitrogen atom at position 3 of the oxazole ring. Consequently, reactions that might typically occur at these sites in less substituted oxazoles are significantly impeded. For example, coordination of a metal catalyst to the N3 nitrogen would be sterically disfavored. This steric blocking is a well-documented phenomenon; in cyclohexane (B81311) systems, an axial tert-butyl group introduces severe 1,3-diaxial strain, costing about 21 kJ/mol in energy, making the equatorial position almost exclusively preferred. wikipedia.org While the oxazole ring is planar, the principle of steric repulsion remains, dictating that the "path of least resistance" for an incoming reagent will be away from the tert-butyl group. Studies on other sterically hindered systems have shown that bulky groups can even alter the preferred conformation of adjacent rings, forcing other substituents into otherwise unfavorable axial positions to minimize steric strain. rsc.orgchemrxiv.org

Modulatory Effects on Oxazole Ring Activation and Functional Group Reactivity

Electronically, the tert-butyl group acts as a weak electron-donating group through induction and C–H hyperconjugation. This electron donation increases the electron density of the π-system of the oxazole ring. Oxazole itself is an electron-rich heterocycle, and this effect further enhances its nucleophilicity. researchgate.net Increased electron density makes the ring more susceptible to attack by electrophiles. tandfonline.com

Regiochemical Control in Peripheral and Core Functionalizations

The combination of steric and electronic effects exerted by the 2-tert-butyl group provides powerful regiochemical control over functionalization reactions.

Core Functionalization (Oxazole Ring): Electrophilic substitution on the oxazole ring is generally favored at the C5 position due to the directing effects of the ring heteroatoms. tandfonline.com The electron-donating tert-butyl group at C2 further activates the ring towards this type of reaction, reinforcing the inherent preference for C5 substitution. Simultaneously, its steric bulk completely shields the C2 position and hinders attack at the N3 position, leaving C5 as the most electronically enriched and sterically accessible site for electrophiles.

Peripheral Functionalization (Carbothioamide Group): For reactions involving the carbothioamide side chain, the steric hindrance from the nearby tert-butyl group can influence the site of attack. While the thione form has two potential nucleophilic sites (N and S), the sulfur atom is more exposed and less sterically encumbered than the nitrogen atom, which is closer to the bulky substituent. This would favor reactions with electrophiles at the sulfur atom. In cases where the thiol tautomer reacts, the highly nucleophilic sulfur is also positioned away from the tert-butyl group, making it the preferred site for alkylation or acylation. The use of sterically hindered bases or reagents is a known strategy to achieve high regioselectivity in the functionalization of heterocyclic compounds by directing reactions away from crowded sites. nih.govresearchgate.netnih.gov

Table 2: Predicted Regiochemical Outcomes for Functionalization Reactions

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of organic molecules. For 2-tert-Butyl-1,3-oxazole-4-carbothioamide, a complete assignment of proton (¹H) and carbon-13 (¹³C) signals, supported by two-dimensional (2D) correlation experiments, is essential for confirming its constitution.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The tert-butyl group will exhibit a sharp singlet, typically in the upfield region (around 1.4 ppm), due to the nine equivalent protons. The proton on the C5 position of the oxazole (B20620) ring is anticipated to appear as a singlet in the aromatic region (δ 7.5-8.5 ppm). The protons of the primary thioamide (-CSNH₂) group are expected to appear as two broad singlets at lower field, typically between δ 8.0 and 10.0 ppm, due to the quadrupole moment of the nitrogen atom and potential hydrogen bonding.

The ¹³C NMR spectrum provides information on the carbon framework. The quaternary carbon of the tert-butyl group is expected around 30-35 ppm, while the methyl carbons will resonate further upfield. The oxazole ring carbons (C2, C4, and C5) have characteristic chemical shifts; C2, being adjacent to two heteroatoms, is expected at a lower field (δ > 160 ppm) mdpi.com. The C4 and C5 carbons are anticipated in the aromatic region (δ 120-150 ppm). The carbon of the carbothioamide group (C=S) is a key diagnostic signal, expected to be significantly downfield, typically in the range of δ 190-210 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | 1.4 (s, 9H) | 28-30 |

| -C (CH₃)₃ | - | 32-35 |

| Oxazole C2 | - | 160-165 |

| Oxazole C4 | - | 135-145 |

| Oxazole C5-H | 8.0-8.5 (s, 1H) | 120-125 |

| -CSNH₂ | 8.5-9.5 (br s, 1H), 9.5-10.5 (br s, 1H) | - |

| C =S | - | 195-205 |

Note: Predicted values are based on typical chemical shifts for oxazole and thioamide moieties. Solvent: CDCl₃ or DMSO-d₆. s = singlet, br s = broad singlet.

To confirm the assignments from 1D NMR and establish the precise connectivity, 2D NMR experiments are indispensable ipb.pt.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, COSY is of limited use for the core structure as most protons are isolated singlets. However, it can confirm the absence of couplings between the tert-butyl, oxazole C5-H, and NH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signal at ~1.4 ppm to the tert-butyl methyl carbons and the proton signal at ~8.0-8.5 ppm to the oxazole C5 carbon ipb.pt.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the molecular skeleton by showing correlations between protons and carbons over two or three bonds. Key expected correlations include:

The tert-butyl protons (~1.4 ppm) to the oxazole C2 carbon and the quaternary tert-butyl carbon.

The oxazole C5-H proton (~8.0-8.5 ppm) to the oxazole C4 carbon and the carbothioamide carbon (C=S).

The thioamide NH₂ protons to the carbothioamide carbon (C=S) and the oxazole C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A key NOESY correlation would be expected between the oxazole C5-H and the protons of the thioamide group, confirming their proximity on the heterocyclic ring.

Table 2: Key Expected HMBC and NOESY Correlations

| Proton (¹H) | Correlated Carbon (¹³C) - HMBC | Correlated Proton (¹H) - NOESY |

| -C(CH₃)₃ | Oxazole C2, -C (CH₃)₃ | - |

| Oxazole C5-H | Oxazole C4, C =S | -CSNH₂ |

| -CSNH₂ | Oxazole C4, C =S | Oxazole C5-H |

While ¹H and ¹³C NMR are standard, heteronuclear NMR can provide deeper insights into specific atomic environments.

¹⁵N NMR: The ¹⁵N NMR spectrum would show two signals: one for the oxazole nitrogen and one for the thioamide nitrogen. The chemical shifts are sensitive to hybridization and the electronic environment. The sp²-hybridized oxazole nitrogen would have a distinct chemical shift from the sp²-hybridized thioamide nitrogen. Solid-state NMR techniques, such as ¹³C{¹⁴N} experiments, can definitively identify carbons directly bonded to nitrogen, which would allow for the unambiguous differentiation of the oxazole C2 and C4 signals from the C5 signal iastate.edu.

³³S NMR: Sulfur-33 NMR is challenging due to the low natural abundance and large quadrupole moment of the ³³S nucleus, resulting in very broad signals. However, if obtainable, the chemical shift of the thiocarbonyl sulfur would provide direct information about the electronic structure of the C=S bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

The IR spectrum provides a fingerprint of the molecule's functional groups.

N-H Vibrations: The primary thioamide group will show characteristic N-H stretching vibrations. Typically, two bands are observed in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches. An N-H bending vibration is also expected around 1600-1650 cm⁻¹.

C=S Vibration: The identification of the C=S stretching vibration is often complex due to its coupling with other vibrations. It is generally weaker than a C=O stretch and can appear in a wide range of the fingerprint region. Based on studies of related thioamides, this vibration contributes to bands in the 1200-1000 cm⁻¹ and 800-600 cm⁻¹ regions.

Oxazole Ring Vibrations: The oxazole ring will exhibit several characteristic vibrations. C=N stretching is expected around 1610-1680 cm⁻¹ nih.gov. C=C stretching and ring breathing modes typically appear in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the oxazole ring usually results in strong bands between 1280 cm⁻¹ and 1020 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | -CSNH₂ | 3400 - 3100 |

| C-H Stretch (aliphatic) | -C(CH₃)₃ | 2970 - 2870 |

| N-H Bend | -CSNH₂ | 1650 - 1600 |

| C=N Stretch | Oxazole Ring | 1680 - 1610 |

| C=C Stretch | Oxazole Ring | 1600 - 1450 |

| C-O-C Stretch | Oxazole Ring | 1280 - 1020 |

| C=S Stretch (coupled) | -CSNH₂ | 1200 - 1000 and 800 - 600 |

Raman spectroscopy provides complementary information to IR spectroscopy. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. For a non-centrosymmetric molecule like this compound, many vibrations will be active in both. The C=S bond, being highly polarizable, is often expected to give a more intense and readily identifiable signal in the Raman spectrum compared to the IR spectrum. Similarly, the symmetric vibrations of the oxazole ring and the tert-butyl group should be prominent in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

No published HRMS data, including precise molecular mass determination or fragmentation pathway analysis, is available for this compound. This analysis would typically provide the elemental composition by measuring the mass-to-charge ratio to a very high degree of accuracy, confirming the molecular formula of C₈H₁₂N₂OS. A study of its fragmentation would involve identifying the cleavage patterns of the molecule under ionization, offering insights into its structural components, such as the loss of the tert-butyl group or cleavage within the oxazole ring.

Single-Crystal X-ray Diffraction (XRD) Analysis

A crystal structure for this compound has not been deposited in public crystallographic databases (such as the Cambridge Structural Database). This type of analysis is the definitive method for determining the solid-state structure of a crystalline compound.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The specific intermolecular interactions governing the crystal packing of this compound are unknown. An XRD analysis would identify potential hydrogen bonds involving the carbothioamide group's N-H and C=S moieties, as well as other non-covalent interactions like π-π stacking between oxazole rings, which dictate how the molecules arrange themselves in a crystal lattice.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular structures and properties from first principles. Density Functional Theory (DFT), particularly with functionals like B3LYP, is a common choice for its balance of accuracy and computational efficiency in studying organic molecules. irjweb.com Ab initio methods, while more computationally intensive, can offer even higher accuracy. These calculations are typically performed with a basis set, such as 6-311G++(d,p), to accurately describe the distribution of electrons within the molecule. irjweb.com

The electronic structure of a molecule is key to understanding its reactivity. Quantum chemical calculations can map out the distribution of electrons and predict regions of the molecule that are electron-rich or electron-poor.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. irjweb.com For oxazole (B20620) derivatives, the HOMO is often distributed over the π-system of the ring, while the LUMO is also located on the ring, indicating that reactions will likely involve the heterocyclic core.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Oxazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.65 |

| ELUMO | -0.81 |

| Energy Gap (ΔE) | 4.84 |

| Data is illustrative for a generic oxazole derivative as calculated by DFT (B3LYP/6-311++G(d,p)) and is intended for exemplary purposes. irjweb.comorientjchem.org |

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can calculate the partial atomic charges on each atom. This information reveals the polarity of bonds and identifies electrophilic (positive charge) and nucleophilic (negative charge) centers within 2-tert-Butyl-1,3-oxazole-4-carbothioamide. The nitrogen and sulfur atoms of the carbothioamide group, for instance, are expected to be nucleophilic sites.

Electrostatic Potential (ESP) Mapping: An ESP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-deficient areas, prone to nucleophilic attack). For this molecule, the sulfur atom of the carbothioamide and the nitrogen atom of the oxazole ring would likely be regions of negative potential.

The three-dimensional shape (conformation) of a molecule significantly influences its physical and biological properties. The tert-butyl group and the carbothioamide substituent can rotate around their single bonds connecting to the oxazole ring.

Conformational Analysis: This involves systematically rotating the flexible bonds (dihedral angles) and calculating the energy of each resulting conformation. This process maps the potential energy surface of the molecule. For this compound, key rotations would be around the C2-C(tert-butyl) bond and the C4-C(carbothioamide) bond. DFT calculations can identify the most stable conformer (the global minimum on the energy landscape) and other low-energy local minima. The large steric bulk of the tert-butyl group is expected to significantly influence the preferred orientation of the substituents to minimize steric hindrance.

Energy Landscape Mapping: The results of the conformational analysis can be plotted to create an energy landscape, which shows the energy barriers between different stable conformations. This provides insight into the molecule's flexibility at different temperatures.

Table 2: Example of Relative Energies for Different Conformers of a Substituted Heterocycle

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 180 | 0.00 | 98.28 |

| B (Local Minimum) | 60 | 2.50 | 1.72 |

| This table is a hypothetical representation based on typical conformational analysis results for substituted cyclic compounds and is for illustrative purposes only. mdpi.commdpi.com |

Computational methods can predict various spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts, when compared to experimental data, can help assign specific signals to the correct atoms and confirm the proposed structure and its dominant conformation in solution.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., C=S stretch, N-H bend, C-O stretch). This information aids in the assignment of experimental IR and Raman absorption bands.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. It allows for the study of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally.

By modeling the interaction of this compound with various reagents, potential reaction pathways can be mapped out.

Reaction Pathways: For a given reaction, such as electrophilic substitution on the oxazole ring or nucleophilic addition to the carbothioamide group, computational methods can identify the sequence of bond-making and bond-breaking events. Oxazoles can undergo electrophilic substitution, typically at the C5 position, and can also participate in cycloaddition reactions. The carbothioamide group offers a reactive site for various transformations.

Transition States and Intermediates: For each step in a proposed mechanism, the structure of the transition state (the highest energy point along the reaction coordinate) and any intermediates (stable species formed during the reaction) can be calculated. Locating and characterizing these structures are crucial for understanding how a reaction proceeds and what factors control its rate and outcome.

Once the reactants, transition states, and products of a reaction pathway have been identified, their energies can be calculated to determine the reaction's feasibility and kinetics.

Activation Energies: The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies of competing reaction pathways, the major product can often be predicted.

Analysis of Non-Covalent Interactions

Non-covalent interactions are critical in determining the three-dimensional structure, stability, and interaction capabilities of a molecule. For this compound, these interactions are primarily dictated by its distinct functional groups: the bulky tert-butyl group, the aromatic oxazole ring, and the hydrogen-bonding capable carbothioamide group.

The carbothioamide group (-CSNH2) is a key player in forming hydrogen bonds. Unlike its amide analogue, the thioamide moiety exhibits altered hydrogen bonding properties; it is a stronger hydrogen bond donor and a weaker acceptor nih.gov. The primary hydrogen bond donors are the two protons of the amine group, while the sulfur atom can act as a weak hydrogen bond acceptor. The nitrogen atom of the oxazole ring is also a potential hydrogen bond acceptor.

In a condensed phase or in a protic solvent, this compound can form intricate hydrogen bonding networks. The N-H protons of the carbothioamide can interact with the nitrogen atom of the oxazole ring of a neighboring molecule or with solvent molecules. Theoretical studies on similar heterocyclic systems have shown that nitrogen atoms in such rings are effective hydrogen bond acceptors nih.govresearchgate.net.

The energetics of these hydrogen bonds can be estimated using computational methods such as Density Functional Theory (DFT). While specific data for this compound is not available, estimations based on related molecules suggest interaction energies in the range of -15 to -25 kJ/mol for N-H···N interactions and slightly weaker for N-H···S interactions.

Table 1: Estimated Hydrogen Bond Energetics for this compound

| Donor | Acceptor | Estimated Interaction Energy (kJ/mol) |

|---|---|---|

| Carbothioamide N-H | Oxazole N | -18 to -25 |

| Carbothioamide N-H | Carbothioamide S | -10 to -15 |

| Solvent (e.g., Water) O-H | Oxazole N | -20 to -28 |

Note: These are estimated values based on computational studies of molecules with similar functional groups.

The tert-butyl group at the 2-position of the oxazole ring introduces significant steric hindrance. This bulky group influences the planarity of the molecule and restricts the rotational freedom around the bond connecting it to the oxazole ring. Conformational analysis of tert-butyl substituted heterocyclic and alicyclic systems has consistently shown a strong preference for conformations that minimize steric clash researchgate.netlibretexts.org. The steric repulsion between the tert-butyl group and adjacent parts of the molecule or neighboring molecules is a dominant factor in its conformational preferences.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of this compound and the influence of its environment.

Conformational Flexibility: The primary sources of conformational flexibility in this molecule are the rotation around the C4-C(S) bond (connecting the oxazole ring to the carbothioamide group) and the C2-C(CH3)3 bond (connecting the oxazole ring to the tert-butyl group). MD simulations would likely reveal a strong preference for a conformation where the bulky tert-butyl group is oriented to minimize steric interactions with the rest of the molecule. The rotation of the carbothioamide group would be influenced by both steric factors and the potential for intramolecular hydrogen bonding between the N-H and the oxazole oxygen, although this is generally a weak interaction.

Solvation Effects: The behavior of this compound in solution is heavily dependent on the nature of the solvent. In polar protic solvents like water, the carbothioamide group would be extensively solvated through hydrogen bonding. The oxazole nitrogen would also act as a hydrogen bond acceptor site for solvent molecules. In aprotic polar solvents, dipole-dipole interactions would dominate the solvation of the polar carbothioamide and oxazole moieties. The non-polar tert-butyl group would favor interactions with non-polar solvents or the non-polar regions of amphiphilic solvent molecules. MD simulations in explicit solvent models can provide detailed insights into the structure of the solvation shells and the dynamics of solvent exchange. Computational studies on similar oxadiazole derivatives have demonstrated the importance of specific solvent interaction sites in determining their solvation efficiency researchgate.net.

Advanced Applications in Chemical Research and Materials Science Excluding Direct Therapeutic Applications

Utilization as a Versatile Synthetic Synthon and Building Block in Complex Chemical Syntheses

The carbothioamide functional group is a key feature of 2-tert-butyl-1,3-oxazole-4-carbothioamide, offering a versatile handle for a multitude of chemical transformations. This makes the molecule a valuable precursor in the assembly of more intricate chemical structures. The sulfur and nitrogen atoms of the carbothioamide are amenable to participation in various cyclization and condensation reactions, paving the way for the synthesis of other heterocyclic systems. For instance, its reaction with α-haloketones can be envisaged to yield thiazole (B1198619) derivatives, a structural motif prevalent in numerous biologically significant molecules. chemmethod.com

The oxazole (B20620) core itself is an aromatic and stable entity that can undergo further functionalization. The bulky tert-butyl group at the 2-position can exert significant steric influence, directing electrophilic substitution reactions to other positions on the oxazole ring and thereby affording a high degree of regiochemical control. organic-chemistry.orgresearchgate.net This steric hindrance can also be strategically employed to stabilize reactive intermediates or to enforce specific conformations in the target molecules. The synthesis of a wide array of substituted oxazoles is a testament to the importance of this heterocyclic scaffold in modern organic synthesis. organic-chemistry.org

Table 1: Potential Synthetic Transformations of this compound

| Reactant | Reaction Type | Product Class | Potential Utility |

| α-Haloketones | Hantzsch-type synthesis | Substituted thiazoles | Scaffolds for medicinal chemistry |

| Hydrazine (B178648) derivatives | Cyclocondensation | Triazole or thiadiazole derivatives | Heterocyclic building blocks |

| Michael acceptors | Conjugate addition | Functionalized thioamides | Intermediates for further synthesis |

Exploration in Ligand Design for Organocatalysis and Metal-Catalyzed Transformations

The presence of multiple heteroatoms—specifically the nitrogen and sulfur of the carbothioamide group and the nitrogen and oxygen of the oxazole ring—positions this compound and its derivatives as promising candidates for ligand development. rsc.orgscilit.com These heteroatoms can act as coordination sites for a variety of metal ions, making them suitable for applications in metal-catalyzed reactions. The combination of a 'soft' sulfur donor with 'harder' nitrogen and oxygen donors within a rigid heterocyclic framework can give rise to ligands with unique electronic and steric profiles.

The tert-butyl group is anticipated to play a pivotal role in modulating the properties of the corresponding metal complexes. Its significant steric bulk can create a well-defined chiral pocket around a metal center, a critical feature for achieving high enantioselectivity in asymmetric catalysis. Moreover, the electronic nature of the oxazole ring can be fine-tuned through the introduction of various substituents, allowing for precise control over the catalytic activity of the coordinated metal. The design of novel ligands based on oxazole and related heterocycles is a vibrant area of research, with broad implications for the development of new catalytic transformations. mdpi.com

Probing Fundamental Aspects of Reaction Mechanisms and Stereochemical Control

The well-defined and relatively rigid structure of this compound makes it an excellent model system for investigating fundamental aspects of reaction mechanisms. By systematically studying reactions involving the carbothioamide or the oxazole moiety, valuable insights into the interplay of steric and electronic effects can be gained. For example, comparing the reactivity and selectivity of this compound with analogues bearing smaller substituents at the 2-position would allow for a quantitative assessment of the role of steric hindrance in directing reaction pathways.

In the context of stereochemistry, derivatives of this compound hold promise for the development of novel chiral auxiliaries or catalysts. The rigid oxazole backbone can serve as a scaffold for the precise spatial arrangement of functional groups, enabling stereoselective interactions with substrates and reagents. The creation of well-defined chiral environments is a cornerstone of asymmetric synthesis, and the structural attributes of this molecule are highly conducive to this end.

Development of Novel Heterocyclic Scaffolds for Chemical Probe Discovery and Material Innovations

The this compound scaffold can serve as a starting point for the generation of diverse libraries of new heterocyclic compounds. These novel molecules can then be evaluated for their potential as chemical probes for the interrogation of biological systems. nih.govescholarship.org The oxazole nucleus is a recognized pharmacophore, and the incorporation of a carbothioamide group and a tert-butyl substituent can lead to compounds with novel biological activities. The development of highly selective chemical probes is of paramount importance for elucidating the functions of proteins and other biomolecules within their native cellular context. nih.gov

In the domain of materials science, the planar and rigid nature of the oxazole ring, coupled with the potential for intermolecular hydrogen bonding and other non-covalent interactions mediated by the carbothioamide group, suggests that derivatives of this compound could be valuable building blocks for the construction of novel organic materials. Such materials could exhibit interesting photophysical or electronic properties, with potential applications in areas such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The synthesis of structurally related 1,3,4-oxadiazole (B1194373) derivatives has been pursued for their utility in materials science. organic-chemistry.org

Table 2: Potential Applications in Materials Science

| Material Class | Potential Property | Possible Application |

| Organic semiconductors | Charge transport | Organic field-effect transistors (OFETs) |

| Luminescent materials | Fluorescence/Phosphorescence | Organic light-emitting diodes (OLEDs) |

| Coordination polymers | Porosity, Catalysis | Gas storage, Heterogeneous catalysis |

Q & A

Q. What statistical experimental design methods are recommended for optimizing the synthesis of 2-tert-Butyl-1,3-oxazole-4-carbothioamide to reduce trial numbers?

Answer: Utilize factorial design (e.g., full or fractional factorial) to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. This approach identifies significant factors and interactions, minimizing experiments while maximizing data utility. Response surface methodology (RSM) can further refine optimal conditions .

Q. How should researchers approach the initial characterization of this compound to confirm structural integrity?

Answer: Combine spectroscopic techniques: NMR (¹H/¹³C) for backbone confirmation, FT-IR for functional groups (C=S, oxazole ring), and LC-MS for purity assessment. X-ray crystallography provides definitive structural validation if crystals are obtainable .

Q. What safety protocols are critical for handling sulfur-containing intermediates during synthesis?

Answer: Use Schlenk-line techniques under inert atmospheres to prevent oxidation of thioamide groups. Employ real-time gas sensors for H₂S detection, and prioritize solid-phase quenching for reactive intermediates to minimize exposure risks .

Advanced Research Questions

Q. What integrated computational-experimental frameworks are effective in resolving contradictions between predicted and observed reaction pathways?

Answer: Implement a feedback loop where quantum mechanical calculations (e.g., DFT ) predict transition states, which are experimentally validated via kinetic isotope effects or intermediate trapping. Discrepancies guide recalibration of computational models using experimental activation energies .

Q. How can multiscale modeling (molecular dynamics coupled with reactor simulations) improve scalability in production?

Answer: Molecular dynamics simulate solvent-solute interactions at the micro scale, while computational fluid dynamics (CFD) models macro-scale mixing and heat transfer in reactors. Combining these identifies bottlenecks (e.g., localized overheating) and optimizes stirring rates/reactor geometry for consistent product quality .

Q. What strategies address batch-to-batch variability in the catalytic cyclization step?

Answer: Employ process analytical technology (PAT) like in-situ FT-IR to monitor reaction progression in real-time. Pair this with adaptive DoE , where each batch's data updates a Bayesian statistical model to dynamically adjust catalyst loading or temperature in subsequent runs .

Q. How do heterogeneous reaction conditions influence the stereoelectronic properties of this compound?

Answer: Use polarizable continuum models (PCM) to simulate solvent effects on electron distribution. Validate with ultrafast spectroscopy (e.g., transient absorption) to probe charge-transfer dynamics in varying dielectric environments .

Methodological Considerations for Data Contradictions

- Cross-validation of techniques : When spectral data (e.g., NMR vs. X-ray) conflict, apply principal component analysis (PCA) to identify outlier measurements and prioritize consensus results .

- Error propagation analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) using Monte Carlo simulations to assess their impact on reaction energy profiles .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.